Glyceryl tri(octadecanoate-D35)
Overview
Description
Glyceryl tri(octadecanoate-D35) is an isotopically labeled compound, often used in research for its unique properties. It is a deuterated analog of glyceryl tristearate, where the hydrogen atoms in the octadecanoate (stearic acid) chains are replaced with deuterium. This compound is particularly useful in studies involving metabolic tracing, quantitative analysis, and other applications requiring isotopic labeling .
Scientific Research Applications
Glyceryl tri(octadecanoate-D35) has a wide range of applications in scientific research:
Chemistry: Used as a standard in isotopic labeling studies and quantitative analysis.
Biology: Helps in tracing metabolic pathways and studying lipid metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug distribution and metabolism.
Industry: Employed in the development of new materials and formulations
Mechanism of Action
Target of Action
It is known to be used as a research compound , which suggests that it may interact with a variety of biological targets depending on the context of the study.
Mode of Action
It is an isotopically labeled compound , which means it can be used to trace and quantify metabolic processes. This suggests that it may interact with its targets in a way that allows for the tracking of biochemical reactions.
Biochemical Pathways
As an isotopically labeled compound, it is likely used to study various biochemical pathways by tracing the compound’s movement and interactions within these pathways .
Pharmacokinetics
As an isotopically labeled compound, it is likely used in research to study these pharmacokinetic properties in various biological systems .
Result of Action
As a research compound, it is likely used to study a variety of biological processes and their outcomes .
Action Environment
Like any other compound, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Glyceryl tri(octadecanoate-D35) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
Glyceryl tri(octadecanoate-D35) plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules involved in lipid digestion, absorption, and storage. Key enzymes that interact with glyceryl tri(octadecanoate-D35) include lipases, which hydrolyze triglycerides into free fatty acids and glycerol. Additionally, glyceryl tri(octadecanoate-D35) can be incorporated into lipoproteins and interact with apolipoproteins, influencing lipid transport and distribution in the body .
Cellular Effects
Glyceryl tri(octadecanoate-D35) affects various types of cells and cellular processes. In adipocytes, it can be stored as an energy reserve and mobilized during periods of energy demand. In hepatocytes, glyceryl tri(octadecanoate-D35) can influence lipid synthesis and secretion. It also impacts cell signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism. Furthermore, glyceryl tri(octadecanoate-D35) can affect cellular metabolism by providing substrates for beta-oxidation and energy production .
Molecular Mechanism
At the molecular level, glyceryl tri(octadecanoate-D35) exerts its effects through various binding interactions with biomolecules. It can be hydrolyzed by lipases to release deuterated stearic acid, which can then be incorporated into cellular membranes or metabolized for energy. Glyceryl tri(octadecanoate-D35) can also activate or inhibit enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, it can influence gene expression by activating transcription factors like PPARs, which regulate genes involved in lipid homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glyceryl tri(octadecanoate-D35) can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to light or heat. Long-term studies have shown that glyceryl tri(octadecanoate-D35) can have sustained effects on cellular function, including alterations in lipid metabolism and energy production. In vitro and in vivo studies have demonstrated that glyceryl tri(octadecanoate-D35) can be used to trace lipid metabolic pathways over extended periods .
Dosage Effects in Animal Models
The effects of glyceryl tri(octadecanoate-D35) vary with different dosages in animal models. At low doses, it can be used to study normal lipid metabolism and energy homeostasis. At high doses, glyceryl tri(octadecanoate-D35) can cause toxic or adverse effects, such as lipid accumulation in tissues and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on lipid metabolism becomes more pronounced at higher concentrations .
Metabolic Pathways
Glyceryl tri(octadecanoate-D35) is involved in several metabolic pathways, including beta-oxidation and lipid synthesis. It interacts with enzymes such as lipases, which hydrolyze triglycerides into free fatty acids and glycerol. These free fatty acids can then enter the beta-oxidation pathway to produce acetyl-CoA, which is used in the citric acid cycle for energy production. Glyceryl tri(octadecanoate-D35) can also be re-esterified into triglycerides and stored in adipose tissue or incorporated into lipoproteins for transport .
Transport and Distribution
Within cells and tissues, glyceryl tri(octadecanoate-D35) is transported and distributed through various mechanisms. It can be incorporated into lipoproteins, such as chylomicrons and very low-density lipoproteins (VLDL), which facilitate its transport in the bloodstream. Glyceryl tri(octadecanoate-D35) can also interact with binding proteins, such as fatty acid-binding proteins (FABPs), which aid in its intracellular transport and localization. The compound’s distribution is influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
Glyceryl tri(octadecanoate-D35) is localized in specific subcellular compartments, depending on its metabolic fate. It can be found in lipid droplets within adipocytes, where it is stored as an energy reserve. In hepatocytes, glyceryl tri(octadecanoate-D35) can be localized in the endoplasmic reticulum and Golgi apparatus, where lipid synthesis and secretion occur. Additionally, it can be incorporated into cellular membranes, influencing membrane fluidity and function. Post-translational modifications and targeting signals may direct glyceryl tri(octadecanoate-D35) to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(octadecanoate-D35) typically involves the esterification of glycerol with deuterated stearic acid (octadecanoic acid-D35). The reaction is carried out under controlled conditions to ensure complete esterification and high purity of the final product .
Industrial Production Methods: Industrial production of glyceryl tri(octadecanoate-D35) follows similar principles but on a larger scale. The process involves:
Esterification Reaction: Glycerol is reacted with deuterated stearic acid in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Glyceryl tri(octadecanoate-D35) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated stearic acid.
Oxidation: Formation of oxidized products under specific conditions.
Substitution: Replacement of functional groups in the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves reagents that can replace specific functional groups under controlled conditions.
Major Products:
Hydrolysis: Glycerol and deuterated stearic acid.
Oxidation: Various oxidized derivatives of the original compound.
Substitution: New compounds with substituted functional groups.
Comparison with Similar Compounds
Glyceryl Tri(octadecanoate):
Glyceryl Tri(hexadecanoate-D31): Another deuterated triglyceride with hexadecanoic acid (palmitic acid) chains.
Glyceryl Tri(oleate-D34): A deuterated triglyceride with oleic acid chains
Uniqueness: Glyceryl tri(octadecanoate-D35) is unique due to its high deuterium content, which makes it particularly valuable in studies requiring precise isotopic labeling. Its stability and solubility in organic solvents further enhance its utility in various research applications .
Properties
IUPAC Name |
2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-PAKTVWTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240783 | |
Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
997.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125941-88-0 | |
Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125941-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic-d35 acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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